molecular formula C31H35F7N4O2 B1677502 Orvepitant CAS No. 579475-18-6

Orvepitant

カタログ番号 B1677502
CAS番号: 579475-18-6
分子量: 628.6 g/mol
InChIキー: XWNBGDJPEXZSQM-VZOBGQTKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Orvepitant is a drug developed by GlaxoSmithKline which acts as a selective antagonist for the NK1 receptor . It has been used in trials studying the treatment of Depressive Disorder, Major Depressive Disorder, Post-Traumatic Stress Disorder, and Posttraumatic Stress Disorder (PTSD) .


Molecular Structure Analysis

Orvepitant has the molecular formula C31H35F7N4O2 . Its average mass is 628.624 Da and its monoisotopic mass is 628.264832 Da . It has 4 defined stereocentres .


Physical And Chemical Properties Analysis

Orvepitant has the molecular formula C31H35F7N4O2 . Its average mass is 628.624 Da and its monoisotopic mass is 628.264832 Da . It has 4 defined stereocentres .

科学的研究の応用

1. Application in Chronic Refractory Cough (CRC)

Orvepitant, a neurokinin-1 (NK-1) receptor antagonist, has been explored as a potential therapy for chronic refractory cough (CRC). A study found that orvepitant significantly improved objective daytime cough frequency, cough severity, and quality of life in CRC patients. This effect was sustained even after drug discontinuation, indicating its potential as an effective antitussive therapy (Smith et al., 2019).

2. Efficacy in EGFRI-induced Pruritus

Orvepitant was evaluated for its effectiveness in reducing the intensity of pruritus induced by epidermal growth factor receptor inhibitors (EGFRIs) in cancer patients. The study, conducted as a randomized, placebo-controlled trial, found that orvepitant was safe and well-tolerated. However, the results did not show a statistically significant difference in reducing pruritus intensity compared to placebo (Vincenzi et al., 2020).

3. Antipruritic Potential in Animal Models

Research in a Mongolian gerbil model of scratching behavior suggested that orvepitant might have significant antipruritic potential. This study demonstrated that orvepitant effectively inhibited scratching behavior induced by an NK-1 receptor-specific agonist, supporting the need for clinical trials to evaluate its antipruritic efficacy in humans (Trower et al., 2014).

4. Potential in Treating Major Depressive Disorder (MDD)

Orvepitant was investigated as a potential treatment for major depressive disorder (MDD), based on the hypothesis that full blockade of central NK1 receptors might be an effective antidepressant mechanism. Clinical studies showed mixed results, with one study demonstrating efficacy on the primary endpoint, while another did not show significant results. This suggests that full, persistent NK1 receptor blockade could be a promising but not yet definitive approach for MDD treatment (Ratti et al., 2013).

5. Improving Symptoms in Chronic CoughA Phase 2b trial assessed the efficacy of orvepitant in treating refractory chronic cough (CC). The study indicated that orvepitant, particularly at a 30mg dose, resulted in significant improvements in patient-reported outcomes, including cough severity and urge-to-cough visual analogue scales. These results support further evaluation of orvepitant in chronic cough treatment [(Smith et al., 2019)](https

Scientific Research Applications of Orvepitant

1. Chronic Refractory Cough

Orvepitant, as a neurokinin-1 (NK-1) receptor antagonist, has been studied for its efficacy in treating chronic refractory cough (CRC). Research demonstrated a significant improvement in both the frequency and severity of coughing in CRC patients, suggesting its potential as an effective antitussive therapy (Smith et al., 2019).

2. EGFRI-induced Pruritus in Cancer Patients

Orvepitant was evaluated for treating intense pruritus induced by epidermal growth factor receptor inhibitors (EGFRIs) in patients with cancer. A randomized, placebo-controlled phase II trial did not find a statistically significant difference in pruritus intensity reduction between orvepitant and placebo. The study confirmed the safety and tolerability of orvepitant (Vincenzi et al., 2020).

3. Antipruritic Potential in Animal Models

A study explored the antipruritic potential of orvepitant in a Mongolian gerbil model. The results showed that orvepitant effectively inhibited itch-associated responses, thereby supporting the need for clinical trials to evaluate its antipruritic efficacy in humans (Trower et al., 2014).

4. Major Depressive Disorder (MDD)

Orvepitant was investigated for its potential as an antidepressant, focusing on the blockade of central neurokinin-1 (NK1) receptors. Clinical studies yielded mixed results, with one study showing efficacy in treating MDD, while another did not demonstrate significant effects. This highlights the need for further research to establish orvepitant's role in MDD treatment (Ratti et al., 2013).

5. Improving Chronic Cough Symptoms

Another study on orvepitant in the context of chronic cough (CC) showed promising results. A Phase 2b trial indicated that orvepitant led to clinically significant improvements in patient-reported outcomes related to cough severity and frequency. This supports the potential of orvepitant for further evaluation in chronic cough treatment (Smith et al., 2019).

Safety And Hazards

Orvepitant was found to be safe and well-tolerated in a study on patients with chronic refractory cough . It resulted in a significant and sustained improvement in objective cough frequency, severity VAS, and quality of life .

将来の方向性

Orvepitant is currently being prepared for a Phase 3 program in Refractory Chronic Cough or Unexplained Chronic Cough following successful completion of a Phase 2b dose ranging study (VOLCANO-2) . It is considered a promising therapy for these conditions .

特性

IUPAC Name

(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35F7N4O2/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3/t19-,24+,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNBGDJPEXZSQM-VZOBGQTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35F7N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973522
Record name Orvepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orvepitant

CAS RN

579475-18-6
Record name Orvepitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orvepitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12427
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orvepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORVEPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIU6V0W3JD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Orvepitant
Reactant of Route 2
Reactant of Route 2
Orvepitant
Reactant of Route 3
Orvepitant
Reactant of Route 4
Orvepitant
Reactant of Route 5
Orvepitant
Reactant of Route 6
Orvepitant

Citations

For This Compound
283
Citations
J Smith, D Allman, H Badri, R Miller, J Morris, I Satia… - Chest, 2020 - Elsevier
… We assessed the efficacy and safety of orvepitant, a brain-penetrant NK-1 antagonist, in an … Thirteen patients with daytime cough frequency >3 to <250 coughs/h took orvepitant 30 mg …
Number of citations: 67 www.sciencedirect.com
B Vincenzi, M Trower, A Duggal, P Guglielmini… - BMJ open, 2020 - bmjopen.bmj.com
Objective To evaluate the efficacy of orvepitant (10 or 30 mg given once daily, orally for 4 weeks), a neurokinin-1 receptor antagonist, compared with placebo in reducing the intensity of …
Number of citations: 7 bmjopen.bmj.com
E Ratti, P Bettica, R Alexander… - Journal of …, 2013 - journals.sagepub.com
… Mean cortical occupancy for each subject was used to estimate the relationship between administered dose of orvepitant and NK1 RO in this study. The orvepitant dose leading to 50% …
Number of citations: 65 journals.sagepub.com
JA Smith, D Allman, H Badri, R Miller… - A101. ADVANCES IN …, 2017 - atsjournals.org
… To test this hypothesis, we assessed the efficacy and safety of the centrally active NK-1 antagonist Orvepitant in an open-label pilot study in chronic refractory cough (CRC) patients (…
Number of citations: 12 www.atsjournals.org
MK Trower, A Fisher, N Upton… - Experimental …, 2014 - Wiley Online Library
… Orvepitant at all doses tested (0.1–10 mg/… orvepitant in this model was identified as ≤0.1 mg/kg. The data generated supported the proposition that the antipruritic potential of orvepitant …
Number of citations: 13 onlinelibrary.wiley.com
J Smith, E Ballantyne, M Kerr, L Mcgarvey… - Eur Respir …, 2019 - nerretherapeutics.com
… treatment groups (placebo 68.4%, orvepitant 66.7% to 72.2%). A few more orvepitant 30 mg subjects had treatment related AEs (… Note: orvepitant was taken in the morning in this study. …
Number of citations: 14 www.nerretherapeutics.com
M Trower, CO Officer - adventls.com
… in 2015, is investigating orvepitant’s effectiveness as a … oral orvepitant on EGFRi-induced intense pruritus in oncology subjects. Its primary endpoint is the difference between orvepitant …
Number of citations: 2 adventls.com
OFT BLOG - allfordrugs.com
… Its primary endpoint is the difference between orvepitant and placebo in reducing the intensity of pruritus over 4 weeks, as measured on a subject-recorded numerical rating scale …
Number of citations: 0 www.allfordrugs.com
L Fernandez - Drugs of the Future, 2019 - access.portico.org
… orvepitant 30 mg = 2 [2.5%]). The most common AEs presented by patients taking 30 mg orvepitant … Dosing was given in the morning in this study and due to these results orvepitant will …
Number of citations: 2 access.portico.org
M Trower, CO Officer
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。